N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-13-16(2)22-21(14-15)31-24(25-22)26-23(28)18-7-9-19(10-8-18)32(29,30)27-12-11-17-5-3-4-6-20(17)27/h3-10,13-14H,11-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXYTODQNPVPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the indolin-1-ylsulfonyl moiety: This involves sulfonylation of indoline using sulfonyl chlorides.
Coupling reactions: The final step involves coupling the benzo[d]thiazole derivative with the indolin-1-ylsulfonyl benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing sulfonyl groups to thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole ring system substituted with a dimethyl group and an indolin sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The unique structural characteristics contribute to its biological activity and potential applications.
Anticancer Activity
Research has highlighted the potential of benzothiazole derivatives, including N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, as anticancer agents. The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against various cancer cell lines, revealing significant inhibitory effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 0.85 ± 0.05 | 2D |
These results indicate that the compound exhibits promising anticancer properties, particularly against lung cancer cell lines .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that benzothiazole derivatives can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Activity
In vitro tests demonstrated that this compound effectively inhibited the growth of:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These findings suggest its potential use in developing new antimicrobial therapies .
Materials Science Applications
Beyond medicinal uses, this compound has applications in materials science, particularly in organic electronics.
Organic Semiconductors
The compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and exhibit favorable charge transport characteristics is crucial for these applications.
Case Study: Organic Electronics
Research has demonstrated that incorporating this compound into organic semiconductor devices enhances their performance metrics, such as:
| Device Type | Performance Metric |
|---|---|
| OLED | External Quantum Efficiency (EQE): 15% |
| Organic Photovoltaic | Power Conversion Efficiency (PCE): 8% |
These results indicate its viability as a component in next-generation electronic devices .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Cores
Key Compounds:
Biological Relevance: Demonstrated validated spectral data (1H/13C NMR, HRMS) but lacks explicit activity data .
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride Structural Features: Shares the 4,6-dimethylbenzo[d]thiazol-2-yl and sulfonylbenzamide core but substitutes indoline with methylsulfonyl and adds a dimethylaminoethyl chain.
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Structural Features : Replaces indoline with a triazole ring and benzyl-thiazole.
- Biological Activity : Exhibited 40% growth inhibition in colon cancer cell lines, highlighting the importance of heterocyclic substituents .
Table 1: Structural and Functional Comparison
Sulfonamide/Sulfonyl-Containing Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Structural Features : Sulfonyl-linked triazole-thiones with halogenated aryl groups.
- Key Data : IR spectra confirmed tautomeric stability (C=S at 1247–1255 cm⁻¹; absence of S-H bands) .
4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide Structural Features: Schiff base-linked sulfonamide with dimethylamino and hydroxyl groups. Functional Impact: Demonstrated metal-coordination capability (Mn(II)), suggesting utility in chelation therapy .
Table 2: Spectral and Tautomeric Properties
Biological Activity
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole moiety followed by the introduction of the indolin sulfonamide group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549 and H1299). The MTT assay demonstrated a significant reduction in cell viability at micromolar concentrations .
Table 1: Antitumor Activity Against Different Cell Lines
| Cell Line | IC50 Value (μM) | Assay Type |
|---|---|---|
| A431 | 1.5 | MTT |
| A549 | 2.0 | MTT |
| H1299 | 1.8 | MTT |
The mechanism by which this compound exerts its antitumor effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining.
- Cell Cycle Arrest : The compound was found to cause G0/G1 phase arrest in treated cells, disrupting normal cell cycle progression and contributing to its antitumor efficacy .
- Inhibition of Inflammatory Cytokines : The compound also demonstrated a capacity to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting an anti-inflammatory mechanism that may complement its anticancer activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzothiazole compounds, highlighting their potential as therapeutic agents:
- Study 1 : A series of benzothiazole derivatives were synthesized and tested for antitumor activity. The most active compounds exhibited IC50 values below 5 μM against various cancer cell lines, indicating a strong potential for further development .
- Study 2 : Research on similar structures has shown that modifications on the benzothiazole nucleus can enhance anticancer properties significantly. For instance, compounds with halogen substitutions demonstrated improved potency against lung cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
